molecular formula C20H15N3O5 B11061257 6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11061257
M. Wt: 377.3 g/mol
InChI Key: MHQVXJFMFIRPCT-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole group, a methoxyphenyl group, and a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. The reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the Benzodioxole Group: The benzodioxole group is introduced through a substitution reaction, where a suitable benzodioxole derivative reacts with the pyrrolopyrimidine core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often facilitated by palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-benzodioxol-5-yl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione: Lacks the methoxy group.

    6-(1,3-benzodioxol-5-yl)-5-(4-hydroxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione imparts unique chemical and biological properties, distinguishing it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15N3O5/c1-26-12-5-2-10(3-6-12)15-16-18(22-20(25)23-19(16)24)21-17(15)11-4-7-13-14(8-11)28-9-27-13/h2-8H,9H2,1H3,(H3,21,22,23,24,25)

InChI Key

MHQVXJFMFIRPCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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